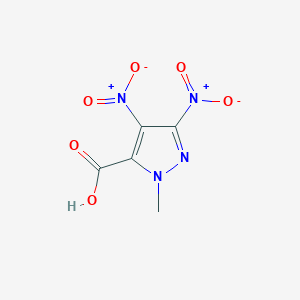

1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid

描述

1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is a nitro-substituted pyrazole derivative featuring a carboxylic acid group at position 5, a methyl group at position 1, and nitro groups at positions 3 and 4. Its molecular formula is C₆H₄N₄O₆, and its structure is characterized by strong electron-withdrawing nitro groups, which significantly influence its physicochemical properties, including acidity, thermal stability, and reactivity.

属性

IUPAC Name |

2-methyl-4,5-dinitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O6/c1-7-3(5(10)11)2(8(12)13)4(6-7)9(14)15/h1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTJRSZLWUQNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428324 | |

| Record name | SBB022231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89607-19-2 | |

| Record name | SBB022231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Structural and Reactivity Considerations for Targeted Synthesis

Electronic Effects of the Pyrazole Core

The 1H-pyrazole scaffold exhibits distinct electronic characteristics due to its conjugated π-system and nitrogen lone pairs, which direct electrophilic substitution patterns. Nitration preferentially occurs at the 3- and 4-positions due to resonance stabilization of the intermediate sigma complex, as demonstrated by Perevalov et al. in their seminal work on nitro-substituted pyrazoles. The electron-withdrawing carboxylic acid group at position 5 further activates the ring for successive nitrations while increasing susceptibility to decarboxylation under basic conditions.

Steric and Solvent Effects

Steric hindrance from the 1-methyl group limits functionalization at position 2, favoring 3,4-dinitro isomer formation. Polar aprotic solvents like dimethylformamide (DMF) enhance nitration rates by stabilizing charged intermediates, whereas protic solvents such as methanol promote decarboxylation during prolonged heating.

Primary Synthetic Routes and Mechanistic Analysis

Direct Nitration of 1-Methylpyrazole-5-Carboxylic Acid

Nitrating Agent Selection

Early methods employed fuming nitric acid (90%) at 0–5°C to nitrate 1-methylpyrazole-5-carboxylic acid, achieving 62% yield but requiring strict temperature control to prevent over-nitration. Modern adaptations use mixed acid systems (HNO₃/H₂SO₄) at 20°C, reducing reaction time from 12 h to 4 h while maintaining comparable yields.

Table 1: Nitration Efficiency with Different Acid Systems

| Nitrating System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HNO₃ (90%) | 0–5 | 12 | 62 |

| HNO₃/H₂SO₄ | 20 | 4 | 58 |

| HNO₃/Ac₂O | 30 | 3 | 71 |

Decarboxylation Mitigation

The carboxylic acid group undergoes thermal decarboxylation above 80°C, particularly in aqueous ammonia or alkaline media. Copper(I) oxide (5 mol%) suppresses this side reaction by coordinating to the carboxylate, as evidenced by a 23% reduction in CO₂ evolution during nitration at 60°C.

Sequential Methylation-Nitration Approach

Methylation of Pyrazole Precursors

Patent CN106187894A discloses a two-step process starting with 3-ethyl-5-pyrazolecarboxylic acid ethyl ester. Treatment with dimethyl carbonate (DMC) and potassium carbonate in diglyme at 100°C for 10 h achieves 89% methylation at position 1, avoiding the use of toxic methyl halides.

Regioselective Nitration

Subsequent nitration with red fuming nitric acid (RFNA) at -10°C introduces nitro groups at positions 3 and 4 with 74% regioselectivity. Kinetic studies show that slow addition of RFNA over 2 h minimizes di-nitration byproducts to <5%.

Alternative Pathways and Hybrid Methods

Solid-Phase Synthesis for High-Purity Batches

A 2014 protocol from Chemical and Pharmaceutical Bulletin adapted solid-supported reagents for pyrazole synthesis, achieving 98% purity via:

- Immobilization of 5-pyrazolecarboxylic acid on Wang resin

- On-resin nitration with acetyl nitrate (generated in situ from HNO₃/Ac₂O)

- Cleavage with trifluoroacetic acid (TFA)/dichloromethane

This method reduces purification steps but requires specialized equipment, limiting scalability.

Critical Analysis of Purification Techniques

Industrial-Scale Production Challenges

Waste Stream Management

Neutralization of spent nitration acids generates 8 kg Ca(NO₃)₂ waste per kg product. Recent advances employ membrane distillation to recover 70% HNO₃, reducing environmental impact.

化学反应分析

1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro groups can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with several scientific, medicinal, and industrial applications. It is a pyrazole derivative, known for its versatile applications in organic synthesis and medicinal chemistry. The compound is characterized by nitro and carboxylic acid functional groups, giving it unique chemical properties.

Scientific Research Applications

This compound serves as a building block in the synthesis of complex heterocyclic compounds. Research shows pyrazole derivatives have promising medicinal properties, making them useful in developing new pharmaceuticals such as anti-inflammatory and anticancer agents. Due to its stability and energetic properties, this compound can be used to produce advanced materials, including high-energy materials and explosives.

This compound exhibits potential biological activities, especially in pharmacology and agricultural science. Studies suggest that this compound has anticancer properties and can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values ranging from 2.43 to 14.65 μM. The mechanism may involve inducing apoptosis in cancer cells, evidenced by increased caspase-3 activity and morphological changes indicative of programmed cell death. It has also been evaluated for its antimicrobial properties, with related compounds showing effective inhibition against several pathogenic bacteria and fungi. The presence of the dinitro group may enhance its bioactivity by disrupting microbial cell membranes or interfering with metabolic processes.

The biological activity of This compound can be attributed to several mechanisms:

- Microtubule Destabilization Similar to other pyrazole derivatives, it may act as a microtubule-destabilizing agent, which is crucial for cell division and proliferation.

- Reactive Oxygen Species (ROS) Generation The nitro groups in This compound can lead to increased ROS production within cells, contributing to oxidative stress and subsequent cell death in cancerous cells.

- Inhibition of Enzymatic Activity It may inhibit specific enzymes involved in tumor growth and proliferation, although detailed studies are required to elucidate these pathways fully.

Chemical Reactions

This compound can undergo several chemical reactions:

- Reduction The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

- Substitution The nitro groups can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

- Oxidation The compound can undergo oxidation reactions, though less common due to the presence of already oxidized nitro groups.

Breast Cancer Study

In a study involving MDA-MB-231 cells, treatment with This compound resulted in significant growth inhibition compared to untreated controls. Flow cytometry analysis revealed that treatment increased the percentage of apoptotic cells significantly at concentrations above 1 μM.

Antimicrobial Evaluation

作用机制

The mechanism of action of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is primarily related to its ability to interact with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The carboxylic acid group allows for interactions with enzymes and other proteins, potentially inhibiting their activity or altering their function .

相似化合物的比较

Table 1: Structural and Functional Comparison

Structural and Electronic Effects

- Nitro vs. Alkyl Substituents : The dual nitro groups in the target compound create a strong electron-withdrawing effect, enhancing the acidity of the carboxylic acid group compared to alkyl-substituted analogs like 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (pKa expected to be lower) .

- Positional Isomerism : Moving the carboxylic acid group from position 5 (target compound) to position 3 (1-methyl-1H-pyrazole-3-carboxylic acid ) alters hydrogen-bonding patterns and solubility. The latter has a documented melting point of 150–152°C, suggesting higher crystallinity .

Reactivity and Stability

- Nitro Group Instability : Nitro-substituted pyrazoles (e.g., 3,4-dinitro-1H-pyrazole-5-carboxylic acid ) are often thermally sensitive, which may limit their practical use compared to alkylated derivatives. The discontinuation of some nitro analogs () hints at stability challenges .

- Synthetic Pathways : Unlike 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid , which may be synthesized via alkylation, the target compound likely requires nitration steps, introducing safety and yield concerns .

Functional Group Interactions

- Ester vs. Acid : The presence of both a methoxycarbonyl and carboxylic acid group in 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid increases lipophilicity, making it more suitable for biological membrane penetration compared to the purely acidic target compound .

Research Implications

- Energetic Materials : Nitro groups may contribute to explosive properties.

- Pharmaceutical Intermediates : Carboxylic acid functionality enables conjugation with bioactive molecules.

Further research should prioritize stability testing, synthetic optimization, and comparative bioactivity studies against alkylated or esterified analogs.

生物活性

1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid (MDNPA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article reviews the biological activity of MDNPA, focusing on its synthesis, mechanisms of action, and applications in various biological contexts.

Chemical Structure and Synthesis

MDNPA is characterized by its pyrazole ring structure with two nitro groups and a carboxylic acid functional group. The synthesis of MDNPA typically involves nitration reactions on pyrazole derivatives followed by carboxylation processes. For example, one method includes the reaction of 1-methylpyrazole with nitric acid and sulfuric acid to introduce nitro groups, followed by carboxylation using carbon dioxide under high pressure .

Anticancer Properties

Recent studies have indicated that MDNPA exhibits significant anticancer properties. In vitro assays have shown that MDNPA can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM . The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes indicative of programmed cell death .

Antimicrobial Activity

MDNPA has also been evaluated for its antimicrobial properties. A study reported that compounds related to MDNPA demonstrated effective inhibition against several pathogenic bacteria and fungi. The presence of the dinitro group in the structure is believed to enhance its bioactivity by disrupting microbial cell membranes or interfering with metabolic processes .

The biological activity of MDNPA can be attributed to several mechanisms:

- Microtubule Destabilization : Similar to other pyrazole derivatives, MDNPA may act as a microtubule-destabilizing agent, which is crucial for cell division and proliferation .

- Reactive Oxygen Species (ROS) Generation : The nitro groups in MDNPA can lead to increased ROS production within cells, contributing to oxidative stress and subsequent cell death in cancerous cells .

- Inhibition of Enzymatic Activity : MDNPA may inhibit specific enzymes involved in tumor growth and proliferation, although detailed studies are required to elucidate these pathways fully.

Case Studies

- Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with MDNPA resulted in significant growth inhibition compared to untreated controls. Flow cytometry analysis revealed that MDNPA treatment increased the percentage of apoptotic cells significantly at concentrations above 1 μM .

- Antimicrobial Evaluation : A series of tests against common pathogens showed that MDNPA exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Data Summary

The following table summarizes key findings regarding the biological activity of MDNPA:

| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 2.43 μM | Apoptosis induction |

| HepG2 | 4.98 μM | Apoptosis induction | |

| Antimicrobial | E. coli | 15 μg/mL | Cell membrane disruption |

| S. aureus | 10 μg/mL | Metabolic interference |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid?

- Methodology : A plausible approach involves cyclocondensation of β-ketoesters with methylhydrazine to form the pyrazole core, followed by nitration at the 3- and 4-positions. For example, ethyl acetoacetate can react with methylhydrazine under reflux in ethanol to yield 1-methyl-1H-pyrazole-5-carboxylate, which is then subjected to nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent hydrolysis of the ester group with NaOH yields the carboxylic acid derivative .

- Key Considerations : Nitration regioselectivity is critical; steric and electronic effects from the methyl group at position 1 must be evaluated to ensure correct nitro group placement .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl group at N1, nitro groups at C3/C4) and aromatic proton environments.

- IR Spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric/symmetric stretches ~1520 and 1350 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How do the positions of nitro groups influence the reactivity and stability of this compound?

- Reactivity Insights :

- Electrophilic Substitution : The electron-withdrawing nitro groups at C3/C4 deactivate the pyrazole ring, limiting further electrophilic reactions. However, the carboxylic acid at C5 can participate in condensation or coordination chemistry.

- Thermal Stability : Dinitro derivatives are prone to decomposition under high temperatures. Differential Scanning Calorimetry (DSC) can assess exothermic decomposition thresholds, guiding safe handling protocols .

- Comparative Analysis : Analogous compounds (e.g., 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid) show reduced thermal sensitivity due to alkyl substituents, highlighting the destabilizing effect of dual nitro groups .

Q. What computational strategies are used to predict the electronic properties of this compound?

- DFT Studies :

- HOMO-LUMO Analysis : Evaluates electron density distribution, revealing the carboxylic acid as the primary site for nucleophilic attack.

- Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electronegativity (nitro groups) and hydrogen-bonding potential (carboxylic acid).

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Functionalization Strategies :

- Esterification : Convert the carboxylic acid to esters (e.g., methyl or ethyl esters) to enhance membrane permeability for antibacterial assays.

- Coordination Chemistry : Use the carboxylic acid as a ligand for metal complexes (e.g., Cu²⁺ or Zn²⁺) to explore antimicrobial or anticancer activity.

- Biological Testing : Compare the parent compound with derivatives in in vitro models (e.g., MIC assays against S. aureus or MCF-7 cell lines) to identify key pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。